molecular formula C8H4F3NOS B7900091 5-(trifluoromethyl)-1,3-benzoxazole-2-thiol

5-(trifluoromethyl)-1,3-benzoxazole-2-thiol

Cat. No.: B7900091
M. Wt: 219.19 g/mol
InChI Key: MBQRNNRGEFJOFN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound identified as 5-(trifluoromethyl)-1,3-benzoxazole-2-thiol is a chemical entity with various applications in scientific research and industry. It is known for its unique properties and reactivity, making it a valuable compound in multiple fields.

Preparation Methods

Synthetic Routes and Reaction Conditions

The preparation of 5-(trifluoromethyl)-1,3-benzoxazole-2-thiol involves specific synthetic routes and reaction conditions. One common method includes the use of ultrafiltration and diafiltration steps to concentrate and purify the compound . This process ensures the stability and integrity of the compound, making it suitable for various applications.

Industrial Production Methods

In industrial settings, the production of this compound may involve large-scale synthesis using advanced techniques to ensure high yield and purity. The exact methods can vary depending on the desired application and required specifications.

Chemical Reactions Analysis

Types of Reactions

5-(trifluoromethyl)-1,3-benzoxazole-2-thiol undergoes various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents.

    Substitution: This reaction involves the replacement of one atom or group of atoms with another, often using specific reagents and conditions.

Common Reagents and Conditions

The reactions involving this compound commonly use reagents such as oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and various catalysts to facilitate the reactions. The conditions can include specific temperatures, pressures, and solvents to optimize the reaction outcomes.

Major Products Formed

The major products formed from these reactions depend on the specific type of reaction and conditions used. For example, oxidation reactions may produce oxidized derivatives, while reduction reactions may yield reduced forms of the compound.

Scientific Research Applications

5-(trifluoromethyl)-1,3-benzoxazole-2-thiol has a wide range of applications in scientific research, including:

Mechanism of Action

The mechanism of action of 5-(trifluoromethyl)-1,3-benzoxazole-2-thiol involves its interaction with specific molecular targets and pathways. The compound exerts its effects by binding to these targets, leading to various biochemical and physiological responses. The exact mechanism can vary depending on the application and the biological system involved .

Comparison with Similar Compounds

Similar Compounds

5-(trifluoromethyl)-1,3-benzoxazole-2-thiol can be compared with other similar compounds to highlight its uniqueness. Some similar compounds include:

Uniqueness

What sets this compound apart from these similar compounds is its specific reactivity and the unique products formed from its reactions. Additionally, its applications in various fields make it a versatile and valuable compound in scientific research and industry.

Properties

IUPAC Name

5-(trifluoromethyl)-1,3-benzoxazole-2-thiol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H4F3NOS/c9-8(10,11)4-1-2-6-5(3-4)12-7(14)13-6/h1-3H,(H,12,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MBQRNNRGEFJOFN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C=C1C(F)(F)F)N=C(O2)S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC2=C(C=C1C(F)(F)F)N=C(O2)S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H4F3NOS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

219.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.